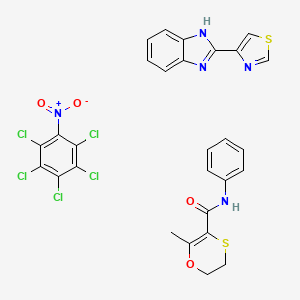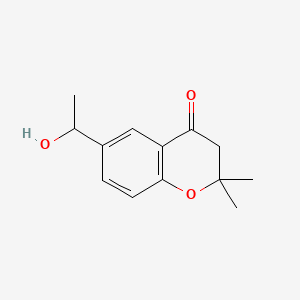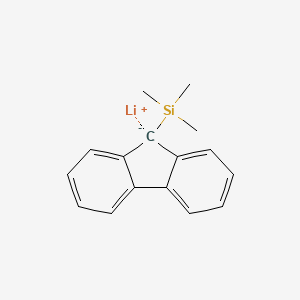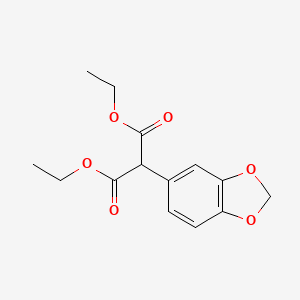
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester is a chemical compound with the molecular formula C14H16O6 It is a diethyl ester derivative of malonic acid, where the malonic acid is substituted with a 1,3-benzodioxol-5-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with 1,3-benzodioxol-5-yl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbonyl carbon of the malonate, leading to the formation of the ester.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, often scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzodioxol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used for substitution reactions on the benzodioxol ring.
Major Products Formed
Hydrolysis: Yields propanedioic acid and 1,3-benzodioxol-5-yl carboxylic acid.
Reduction: Produces diethyl propanediol and 1,3-benzodioxol-5-yl alcohol.
Substitution: Forms substituted benzodioxol derivatives.
Aplicaciones Científicas De Investigación
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxol group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester groups can undergo hydrolysis, releasing active carboxylic acids that participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzodioxol substitution.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester.
1,3-Benzodioxole: The parent compound of the benzodioxol group, lacking the ester functionality.
Uniqueness
Propanedioic acid, 1,3-benzodioxol-5-yl-, diethyl ester is unique due to the presence of both the malonic acid ester and the benzodioxol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications. The benzodioxol group can enhance the compound’s stability and biological activity, distinguishing it from simpler malonic acid esters.
Propiedades
| 77069-04-6 | |
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
diethyl 2-(1,3-benzodioxol-5-yl)propanedioate |
InChI |
InChI=1S/C14H16O6/c1-3-17-13(15)12(14(16)18-4-2)9-5-6-10-11(7-9)20-8-19-10/h5-7,12H,3-4,8H2,1-2H3 |
Clave InChI |
UGYWGULXIZLUFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)


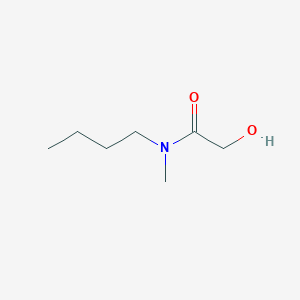
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)
